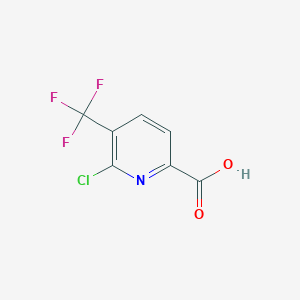

6-Chloro-5-(trifluoromethyl)picolinic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClF3NO2/c8-5-3(7(9,10)11)1-2-4(12-5)6(13)14/h1-2H,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQPJHRYVXXZTI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(F)(F)F)Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70743795 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855915-21-8 | |

| Record name | 6-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70743795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-5-(trifluoromethyl)picolinic acid

Abstract

This technical guide provides a comprehensive overview of 6-Chloro-5-(trifluoromethyl)picolinic acid (CAS No. 855915-21-8), a key heterocyclic building block in modern medicinal and agrochemical research. The strategic placement of chloro, trifluoromethyl, and carboxylic acid functionalities on the pyridine scaffold makes this molecule a versatile intermediate for the synthesis of complex, high-value chemical entities. This document details its physicochemical properties, outlines a logical synthetic strategy based on established chemical principles, explores its applications in drug discovery, and provides essential safety and handling protocols. The insights herein are curated for researchers, chemists, and drug development professionals seeking to leverage this compound's unique chemical architecture.

Core Chemical Identity and Properties

This compound is a substituted pyridine derivative. The pyridine ring, a foundational structure in many biologically active molecules, is functionalized with three key groups that dictate its reactivity and utility:

-

Carboxylic Acid (-COOH) at C2: Provides a primary reactive site for amide bond formation, esterification, or further derivatization, enabling linkage to other molecular fragments.

-

Chloro Group (-Cl) at C6: Acts as a leaving group in nucleophilic aromatic substitution reactions and serves as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of carbon-carbon and carbon-heteroatom bonds.

-

Trifluoromethyl Group (-CF3) at C5: This electron-withdrawing group significantly modulates the electronic properties of the pyridine ring.[1] In drug development, the -CF3 group is prized for its ability to enhance metabolic stability, improve membrane permeability, and increase binding affinity by altering lipophilicity and electrostatic interactions.[2]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and formulation studies.

| Property | Value | Source |

| CAS Number | 855915-21-8 | [3] |

| Molecular Formula | C₇H₃ClF₃NO₂ | [3] |

| Molecular Weight | 225.55 g/mol | [3] |

| Melting Point | 166-167 °C | [4] |

| Boiling Point | 314.1±42.0 °C (Predicted) | [4] |

| Density | 1.603±0.06 g/cm³ (Predicted) | [4] |

| pKa | 2.76±0.10 (Predicted) | [4] |

| SMILES | O=C(O)C1=NC(Cl)=C(C(F)(F)F)C=C1 | [3] |

| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C | [4] |

Synthesis and Reaction Chemistry

The synthesis of this compound is not extensively detailed in publicly available literature as a standalone procedure. However, a logical and industrially relevant synthetic pathway can be constructed based on the synthesis of its closely related methyl ester, Methyl 6-chloro-5-(trifluoromethyl)picolinate (CAS 1211518-35-2), followed by a standard hydrolysis step.

Proposed Synthetic Workflow

The overall strategy involves the preparation of the methyl ester intermediate, which is then hydrolyzed to yield the target carboxylic acid. This approach is common in organic synthesis as esters often serve as protecting groups for carboxylic acids and can be easier to purify via chromatography or distillation.

Caption: Proposed two-step synthesis of the target acid via its methyl ester.

Experimental Protocol: Hydrolysis of Methyl 6-chloro-5-(trifluoromethyl)picolinate

This protocol describes the final, critical step in the proposed synthesis. The procedure is a standard saponification reaction.

Causality Behind Experimental Choices:

-

Solvent System (THF/Water/Methanol): A mixture of solvents is used to ensure the solubility of both the relatively nonpolar ester starting material and the ionic hydroxide reagent.

-

Base (Sodium Hydroxide): NaOH is a strong nucleophile that attacks the electrophilic carbonyl carbon of the ester, initiating the hydrolysis. It is also inexpensive and readily available.

-

Reaction Monitoring (TLC/LC-MS): Thin-Layer Chromatography or Liquid Chromatography-Mass Spectrometry is essential for tracking the disappearance of the starting material to determine when the reaction is complete, preventing over-running or incomplete conversion.

-

Acidic Workup (HCl): After the base has formed the sodium carboxylate salt, a strong acid like HCl is required to protonate the salt, yielding the final, neutral carboxylic acid product, which is typically less soluble in water and can be extracted or filtered.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 6-chloro-5-(trifluoromethyl)picolinate (1.0 eq) in a 3:1:1 mixture of Tetrahydrofuran (THF), water, and methanol.

-

Addition of Base: Add an aqueous solution of Sodium Hydroxide (NaOH, 1.5 eq) dropwise to the stirring solution at room temperature.

-

Reaction: Allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction's progress by TLC or LC-MS until the starting material is fully consumed.

-

Solvent Removal: Once the reaction is complete, remove the organic solvents (THF, Methanol) under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath. Slowly add 2N Hydrochloric Acid (HCl) while stirring until the pH of the solution is approximately 2-3. A precipitate of the carboxylic acid product should form.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any residual salts.

-

Drying: Dry the isolated solid under vacuum to yield this compound. Purity can be assessed by NMR, LC-MS, and melting point analysis.

Applications in Drug Discovery and Agrochemicals

The true value of this compound lies in its role as a versatile scaffold for building diverse molecular libraries. Its distinct reactive sites allow for systematic chemical modifications to explore structure-activity relationships (SAR).

The incorporation of trifluoromethylpyridine moieties is a well-established strategy in the design of modern pharmaceuticals and agrochemicals.[2] For instance, the methyl ester of the title compound is used to prepare pyridine amides that act as cannabinoid CB2 receptor agonists.[5] Furthermore, related substituted picolinic acid structures have been integral to the development of potent MDM2 inhibitors for oncology applications.[6]

Role as a Core Building Block

The compound serves as a starting point for generating a wide array of derivatives through reactions at its two primary functional handles.

Caption: Application workflow showing derivatization pathways for library synthesis.

This strategic derivatization allows for the rapid exploration of chemical space around the core scaffold, which is a cornerstone of modern lead optimization in drug discovery programs targeting kinases, G-protein coupled receptors, and other enzyme classes.[7]

Safety, Handling, and Storage

All chemical reagents should be handled by technically qualified personnel who are familiar with the potential hazards.[8] While a specific, comprehensive safety data sheet (SDS) for this compound is not widely published, data from closely related analogues like its methyl ester and other chlorotrifluoromethylpyridines can be used to infer its likely hazard profile.[9][10]

4.1. Hazard Identification (Inferred)

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Potential Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Potential Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

4.2. Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure safety showers and eyewash stations are readily accessible.[9]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield (CFR 1910.133 or EN166 compliant).[9]

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9]

-

-

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, store under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C.[4]

Conclusion

This compound is a high-value chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its trifunctionalized pyridine core offers chemists a robust platform for constructing novel molecular architectures. A thorough understanding of its properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for unlocking its full potential in research and development programs.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. appchemical.com [appchemical.com]

- 4. This compound CAS#: 855915-21-8 [chemicalbook.com]

- 5. Methyl 6-chloro-5-(trifluoroMethyl)picolinate | 1211518-35-2 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The discovery and preclinical characterization of 6-chloro-N-(2-(4,4-difluoropiperidin-1-yl)-2-(2-(trifluoromethyl)pyrimidin-5-yl)ethyl)quinoline-5-carboxamide based P2X7 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 1221171-90-9 6-Chloro-5-(trifluoromethoxy)picolinic acid AKSci 3597DH [aksci.com]

- 9. fishersci.com [fishersci.com]

- 10. 1211518-35-2|Methyl 6-chloro-5-(trifluoromethyl)picolinate|BLD Pharm [bldpharm.com]

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-5-(trifluoromethyl)picolinic acid

Abstract

This technical guide provides a comprehensive analytical framework for the spectroscopic characterization of 6-Chloro-5-(trifluoromethyl)picolinic acid, a substituted pyridine derivative of interest in pharmaceutical and agrochemical research. While direct, published experimental spectra for this specific compound are not widely available, this document leverages foundational spectroscopic principles and data from structurally analogous molecules to present a detailed, predictive analysis. We furnish predicted data for Nuclear Magnetic Resonance (¹H, ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed, field-proven experimental protocols. This guide is intended for researchers, analytical chemists, and drug development professionals requiring a robust methodology for the structural elucidation and quality control of this and similar heterocyclic compounds.

Molecular Structure and Spectroscopic Overview

This compound (C₇H₃ClF₃NO₂) is a pyridine ring substituted with three distinct electron-withdrawing groups: a carboxylic acid at the 2-position, a trifluoromethyl group at the 5-position, and a chlorine atom at the 6-position.

Chemical Structure:

Figure 1: Chemical Structure of this compound

The combined inductive and resonance effects of these substituents create a highly electron-deficient aromatic system. This electronic environment is the primary determinant of the molecule's spectroscopic behavior, leading to characteristic downfield shifts in NMR, high-frequency vibrations in IR for the carbonyl group, and predictable fragmentation pathways in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectral Data

The structure possesses two aromatic protons (at the C3 and C4 positions) and one acidic proton from the carboxyl group.

-

Aromatic Protons (H-3, H-4): The powerful deshielding effect of the nitrogen atom and the three electron-withdrawing groups will shift these protons significantly downfield, likely into the 8.0-9.0 ppm range.[1] They will appear as two distinct doublets due to ortho-coupling (³JHH).

-

Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a very downfield chemical shift, typically δ > 12 ppm.[2] Its position is highly dependent on solvent and concentration due to hydrogen bonding, and it can be exchanged with D₂O, causing the signal to disappear.[2]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Predicted Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

|---|---|---|---|

| > 12.0 | broad singlet | COOH | Characteristic of a carboxylic acid proton; exchangeable with D₂O. |

| 8.5 - 8.8 | doublet (d) | H-4 | Proximity to the strongly withdrawing CF₃ group results in a significant downfield shift. |

| 8.2 - 8.5 | doublet (d) | H-3 | Less deshielded than H-4 but still significantly downfield due to the adjacent COOH and ring nitrogen. |

Predicted ¹³C NMR Spectral Data

The molecule has seven unique carbon atoms. The chemical shifts are influenced by the electronegativity of the attached atoms and substituent effects.

-

Carbonyl Carbon (C=O): Expected in the typical range for carboxylic acids, from 165-175 ppm.[2]

-

Aromatic Carbons: These will resonate between 120-160 ppm. The carbon attached to the CF₃ group (C-5) will appear as a quartet due to ¹JCF coupling. The carbon attached to chlorine (C-6) will also be significantly deshielded.

-

Trifluoromethyl Carbon (-CF₃): This carbon will appear as a quartet due to ¹JCF coupling, typically in the 120-130 ppm range.

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Predicted Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| 165 - 170 | C-7 (COOH) | Typical range for an aromatic carboxylic acid carbon.[2] |

| 150 - 155 | C-6 | Attached to electronegative chlorine and adjacent to ring nitrogen. |

| 148 - 153 | C-2 | Attached to the carboxylic acid and adjacent to ring nitrogen. |

| 140 - 145 | C-4 | Aromatic CH, influenced by adjacent CF₃ group. |

| 130 - 135 (q) | C-5 | Attached to CF₃ group; will exhibit splitting due to C-F coupling. |

| 120 - 125 (q) | -CF₃ | Quartet signal characteristic of a trifluoromethyl group. |

| 123 - 128 | C-3 | Aromatic CH, least deshielded of the ring carbons. |

Experimental Protocol for NMR Analysis

This protocol provides a self-validating workflow for acquiring high-quality NMR data.

-

Sample Preparation:

-

Accurately weigh 10-15 mg of the solid sample.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (DMSO-d₆ is recommended due to the acidic proton).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer operating at a frequency of 400 MHz or higher.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution, using the solvent lock signal.

-

-

¹H NMR Acquisition:

-

Experiment: Standard single-pulse (zg30) experiment.

-

Scans: Acquire 16-64 scans for a good signal-to-noise ratio.

-

Relaxation Delay (d1): Use a 2-5 second delay to ensure full relaxation of protons.

-

Referencing: Reference the spectrum to the residual solvent peak (DMSO-d₅ at 2.50 ppm).[3]

-

-

¹³C NMR Acquisition:

-

Experiment: Proton-decoupled pulse program (e.g., zgpg30) to produce a spectrum with singlets for each carbon.

-

Scans: Acquire 1024-4096 scans due to the low natural abundance of ¹³C.

-

Referencing: Reference the spectrum to the solvent peak (DMSO-d₆ at 39.52 ppm).[3]

-

Caption: A standard workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

FTIR spectroscopy is ideal for identifying the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The spectrum will be dominated by absorptions from the carboxylic acid and trifluoromethyl groups.

Table 3: Predicted Major IR Absorption Bands

| Frequency Range (cm⁻¹) | Vibration Type | Intensity | Rationale |

|---|---|---|---|

| 2500 - 3300 | O-H stretch (H-bonded) | Broad, Strong | Characteristic of a carboxylic acid dimer.[2] |

| 1710 - 1740 | C=O stretch | Strong | Typical for an aromatic carboxylic acid. Conjugation and electron-withdrawing groups influence the exact position.[2] |

| 1550 - 1610 | Aromatic C=C/C=N stretch | Medium | Skeletal vibrations of the pyridine ring. |

| 1250 - 1350 | C-F stretch | Very Strong | Symmetrical stretching of the CF₃ group. |

| 1100 - 1200 | C-F stretch | Very Strong | Asymmetrical stretching of the CF₃ group. |

| 700 - 800 | C-Cl stretch | Medium-Weak | Carbon-chlorine bond vibration. |

Experimental Protocol for FTIR Analysis (ATR Method)

Attenuated Total Reflectance (ATR) is a modern, rapid method for analyzing solid samples.[4]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty, clean crystal. This is crucial for data integrity.

-

-

Sample Application:

-

Place a small amount (1-5 mg) of the solid sample directly onto the center of the ATR crystal.

-

Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.[5]

-

-

Data Acquisition:

-

Collect the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add 16-32 scans to achieve a high-quality spectrum.

-

-

Post-Analysis:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft wipe to prevent cross-contamination.

-

References

- 1. benchchem.com [benchchem.com]

- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. benchchem.com [benchchem.com]

- 4. drawellanalytical.com [drawellanalytical.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

solubility of 6-Chloro-5-(trifluoromethyl)picolinic acid in different solvents

An In-depth Technical Guide to the Solubility of 6-Chloro-5-(trifluoromethyl)picolinic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted pyridine carboxylic acid derivative of significant interest in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its molecular structure, characterized by a polar picolinic acid backbone and lipophilic chloro and trifluoromethyl substituents, results in a complex solubility profile.[3] This guide provides a comprehensive analysis of the theoretical principles governing its solubility, predictive data in a range of common laboratory solvents, detailed experimental protocols for solubility determination, and essential safety and handling information. The insights presented herein are designed to empower researchers to make informed decisions in experimental design, reaction optimization, and formulation development.

Introduction: A Molecule of Dichotomous Character

This compound (CAS No. 855915-21-8) is a heterocyclic organic compound with the molecular formula C₇H₃ClF₃NO₂.[4] Its utility as a synthetic intermediate stems from the unique combination of its functional groups:

-

Picolinic Acid Core: The pyridine-2-carboxylic acid structure provides a key site for chemical modification and imparts polarity. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the pyridine nitrogen serves as a hydrogen bond acceptor.[5]

-

Electron-Withdrawing Substituents: The chloro and trifluoromethyl (-CF₃) groups are strongly electron-withdrawing, which significantly impacts the electronic properties of the pyridine ring and the acidity of the carboxylic acid.[2][3]

-

Lipophilic Moieties: The trifluoromethyl group, in particular, is known to substantially increase lipophilicity, a property that can enhance membrane permeability in biological systems.[3][6]

This duality of a polar, hydrogen-bonding core and lipophilic, electron-withdrawing substituents dictates the compound's interaction with different solvents. Understanding this interplay is critical for its effective use in research and development.

Theoretical Framework for Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[7] For this compound, we must consider its capacity for hydrogen bonding, dipole-dipole interactions, and van der Waals forces against the properties of the solvent.

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are strong hydrogen bond donors and acceptors. They are expected to interact favorably with the carboxylic acid and pyridine nitrogen of the target molecule. The parent compound, picolinic acid, is notably soluble in water and ethanol.[5][8] However, the bulky and hydrophobic chloro and trifluoromethyl groups on the substituted analogue will likely diminish its solubility in highly polar protic solvents like water.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Acetonitrile): These solvents can accept hydrogen bonds but cannot donate them. They are effective at dissolving polar molecules through dipole-dipole interactions. Given the compound's significant dipole moment, good solubility is anticipated in these solvents.

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack significant polarity and cannot engage in hydrogen bonding. The polar carboxylic acid group will strongly disfavor dissolution. While the lipophilic -CF₃ group enhances solubility in non-polar environments, it is unlikely to overcome the polarity of the acid moiety, leading to predicted poor solubility.[3]

-

Aqueous Acid-Base Chemistry: The carboxylic acid group is, by definition, acidic. In the presence of a base (e.g., NaOH, NaHCO₃), it will deprotonate to form a highly polar and water-soluble carboxylate salt. This acid-base reaction is a powerful tool for modulating aqueous solubility.[9][10] Conversely, the basicity of the pyridine nitrogen is severely diminished by the potent electron-withdrawing effects of the adjacent chloro and trifluoromethyl groups, suggesting that solubility in aqueous acid will be limited.

Predictive Solubility Profile

While specific quantitative experimental data for this compound is not widely published, a qualitative solubility profile can be expertly predicted based on the theoretical principles discussed.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Low to Sparingly Soluble | The polar carboxylic acid and pyridine nitrogen favor interaction, but this is counteracted by the large, hydrophobic trifluoromethyl and chloro groups.[3][8] |

| Methanol, Ethanol | Soluble | These alcohols balance polarity with some non-polar character, effectively solvating both the polar and lipophilic regions of the molecule. Picolinic acid is soluble in ethanol.[5] | |

| Polar Aprotic | Acetone, DMSO, Acetonitrile (MeCN) | Soluble | Strong dipole-dipole interactions and hydrogen bond acceptance will facilitate dissolution. |

| Non-Polar | Hexane, Toluene | Insoluble / Very Poorly Soluble | The high polarity of the carboxylic acid group prevents effective solvation by non-polar solvents. |

| Aqueous Base | 5% Sodium Hydroxide (NaOH) | Soluble | Deprotonation of the carboxylic acid forms a highly polar, water-soluble carboxylate salt.[10] |

| Aqueous Acid | 5% Hydrochloric Acid (HCl) | Insoluble | The pyridine nitrogen is not sufficiently basic to be protonated due to strong electron-withdrawing groups, preventing salt formation. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

To obtain quantitative solubility data, the equilibrium shake-flask method is a robust and widely accepted standard.[11] This protocol ensures that the solution reaches saturation, providing a reliable measurement of solubility at a given temperature.

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a known volume (e.g., 5 mL) of the chosen solvent in a sealed, screw-cap vial. The excess solid is crucial to ensure saturation is achieved.

-

Equilibration: Place the vial in a constant-temperature shaker bath (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed in the temperature bath for at least 24 hours to allow the excess solid to settle completely. Alternatively, centrifuge the sample to expedite phase separation.

-

Sampling: Carefully withdraw a known volume of the clear, supernatant liquid using a volumetric pipette. To avoid transferring any solid particles, it is advisable to use a syringe fitted with a fine-particle filter (e.g., 0.22 µm).

-

Quantification: Dilute the collected sample with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Nuclear Magnetic Resonance (NMR).[11]

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the result in appropriate units, such as mg/mL, g/L, or mol/L.

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Key Physicochemical Influences

The Role of pH

As a carboxylic acid, the aqueous solubility of this compound is highly pH-dependent. At pH values significantly below its pKa, the neutral, less soluble form will predominate. As the pH rises above the pKa, the compound deprotonates to form the highly soluble carboxylate anion. This relationship is fundamental for designing extraction and purification protocols.

Caption: pH-dependent equilibrium of the carboxylic acid.

The Impact of Temperature

For most solid organic compounds, solubility in a liquid solvent increases with temperature.[11] This endothermic dissolution process means that heating a solution can allow more solute to dissolve. This principle is the cornerstone of recrystallization techniques used for purification, where a saturated solution at a high temperature is cooled to induce the crystallization of the pure compound, leaving impurities behind in the solvent.

Safety and Handling

As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure user safety.

-

Hazard Identification: This compound is classified as an irritant. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles conforming to EN166 standards, nitrile gloves, and a lab coat.[14][15]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1]

-

Handling Procedures: Avoid contact with skin, eyes, and clothing. Avoid dust formation. Wash hands thoroughly after handling.[14]

-

Storage: Store in a cool, dry place in a tightly sealed container. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.[1]

-

Spill & First Aid: In case of a spill, sweep up the solid material carefully, avoiding dust generation, and place it in a suitable container for disposal.[14] If contact occurs, move to fresh air for inhalation, rinse eyes thoroughly with water for at least 15 minutes, and wash skin with soap and plenty of water.[14][16]

Conclusion

This compound presents a nuanced solubility profile dictated by the interplay of its polar carboxylic acid head and its lipophilic, halogenated ring structure. It is predicted to be most soluble in polar organic solvents such as methanol, ethanol, and DMSO, as well as in aqueous basic solutions where it forms a soluble salt. Its solubility is expected to be limited in water and very poor in non-polar hydrocarbon solvents. The experimental protocols and theoretical insights provided in this guide offer a robust framework for scientists to effectively handle, dissolve, and utilize this important chemical intermediate in their research endeavors.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. appchemical.com [appchemical.com]

- 5. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.ws [chem.ws]

- 8. Picolinic acid - Wikipedia [en.wikipedia.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. www1.udel.edu [www1.udel.edu]

- 11. youtube.com [youtube.com]

- 12. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 3-Chloro-5-(trifluoromethyl)pyridine-2-carboxylic acid | C7H3ClF3NO2 | CID 2821908 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. acrospharma.co.kr [acrospharma.co.kr]

- 15. fishersci.com [fishersci.com]

- 16. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

mechanism of action of 6-Chloro-5-(trifluoromethyl)picolinic acid in plants

An In-Depth Technical Guide: The Molecular Mechanism of Action of 6-Chloro-5-(trifluoromethyl)picolinic Acid in Plants

Executive Summary

This compound is a member of the picolinic acid chemical family, which functions as a synthetic auxin herbicide. These herbicides mimic the natural plant hormone indole-3-acetic acid (IAA), but their enhanced stability in planta leads to a sustained and overwhelming hormonal response in susceptible species, primarily broadleaf weeds.[1][2] The core mechanism of action involves the hijacking of the plant's primary auxin perception and signaling pathway. The compound acts as a "molecular glue," binding to the TIR1/AFB family of F-box proteins, which are substrate-recognition components of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[3][4] This binding event stabilizes the interaction between the receptor and Aux/IAA transcriptional repressor proteins, targeting them for ubiquitination and subsequent degradation by the 26S proteasome.[1][5] The removal of these repressors unleashes Auxin Response Factors (ARFs), leading to the massive transcription of early auxin-responsive genes. This transcriptional reprogramming triggers a catastrophic cascade of hormonal imbalances, most notably the overproduction of ethylene and abscisic acid (ABA), which culminates in uncontrolled growth, senescence, and rapid plant death.[1]

Part 1: Foundational Concepts of a Synthetic Auxin

The Picolinic Acids: A Subclass of Auxinic Herbicides

The auxinic herbicides were among the first selective organic herbicides developed, revolutionizing weed control by effectively targeting broadleaf weeds in cereal crops and turf.[6] They are broadly categorized into several chemical families, including phenoxycarboxylic acids, benzoic acids, and pyridinecarboxylic acids.[2][5] this compound belongs to the picolinic acid group, which also includes commercially significant herbicides like picloram, clopyralid, and the newer arylpicolinates such as halauxifen-methyl.[7][8] These compounds share a common functional characteristic: they mimic the effects of IAA at the molecular level but are resistant to the plant's natural degradation pathways, making them persistent and potent "super-auxins".[1]

Chemical Profile: this compound

-

Chemical Name: this compound

-

CAS Number: 855915-21-8[9]

-

Molecular Formula: C₇H₃ClF₃NO₂[9]

-

Molecular Weight: 225.55 g/mol [9]

-

Structure: The essential structural features for activity are a carboxylic acid group, which carries a strong negative charge, separated from a planar aromatic pyridine ring.[1] The trifluoromethyl and chlorine substituents on the ring are critical for its specific binding affinity and herbicidal potency.

Phytotoxic Manifestations in Susceptible Plants

Application of this compound to a susceptible broadleaf plant induces a suite of characteristic symptoms of auxin overdose. These include:

-

Epinasty: Uncontrolled and disorganized cell elongation results in twisting and curling of stems and petioles.[10]

-

Leaf Cupping and Crinkling: Abnormal cell division and expansion in leaf tissues lead to malformations.[10]

-

Tissue Swelling: Proliferation of tissue, particularly at the stem base and nodes.

-

Senescence and Necrosis: A cascade of stress responses, including ethylene and ABA production, leads to premature aging, chlorosis (yellowing), and eventual tissue death.[1][5]

Part 2: The Core Molecular Mechanism: Hijacking Protein Degradation

The Target: The SCF-TIR1/AFB Auxin Co-Receptor Complex

The central hub for auxin perception in plants is a co-receptor system involving the TRANSPORT INHIBITOR RESPONSE 1 (TIR1) and AUXIN SIGNALING F-BOX (AFB) family of F-box proteins.[3][4] These proteins do not act alone; they are integral components of a larger E3 ubiquitin ligase complex known as SCF. In the absence of auxin, the transcriptional activity of Auxin Response Factors (ARFs) is held in check by a family of repressor proteins called Aux/IAAs, which bind directly to them.[11]

The "Molecular Glue" Model of Action

This compound initiates its action by diffusing into the cell nucleus and binding to a pocket on the surface of the TIR1/AFB protein.[4] This binding event is not a simple competitive inhibition; rather, the herbicide enhances the binding affinity between the TIR1/AFB protein and the degron domain of an Aux/IAA repressor protein.[1][4] The herbicide essentially functions as a "molecular glue," stabilizing this three-part complex (TIR1/AFB - Herbicide - Aux/IAA). This stabilized interaction allows the SCF complex to efficiently attach ubiquitin tags to the Aux/IAA protein, marking it for destruction by the 26S proteasome.[5] The resulting degradation of the Aux/IAA repressor frees the ARF transcription factor, allowing it to activate target genes.

Receptor Specificity: A Preference for AFB5

While the natural auxin IAA can bind to multiple members of the TIR1/AFB family, studies on picolinic acid herbicides have revealed a distinct binding preference.[4] Molecular docking and bioactivity assays using Arabidopsis thaliana mutants have shown that compounds structurally related to this compound bind with significantly higher affinity to AFB5 compared to TIR1.[7][12] This specificity may contribute to their high potency and could be a key factor in designing future herbicides with tailored weed control spectrums.

Part 3: The Downstream Cascade to Phytotoxicity

The degradation of Aux/IAA repressors is the trigger for a devastating downstream cascade. The massive, unregulated transcription of auxin-responsive genes leads to severe hormonal and metabolic disruption.

Ethylene Overproduction: The First Wave of Stress

One of the earliest and most dramatic responses to auxinic herbicide treatment is a burst of ethylene production.[1] This is a direct consequence of the transcriptional activation of genes encoding ACC synthase (ACS), the rate-limiting enzyme in ethylene biosynthesis.[13] This flood of ethylene contributes to epinasty, senescence, and symptom development.

ABA Accumulation: The Executioner Hormone

The auxin-induced ethylene surge acts as a signal to trigger a massive accumulation of abscisic acid (ABA), a key stress hormone that strongly inhibits growth.[1][5] This response is mediated by the upregulation of the gene for 9-cis-epoxycarotenoid dioxygenase (NCED), the pivotal enzyme in the ABA biosynthesis pathway.[1][13] The resulting supra-optimal levels of ABA are a primary factor responsible for the profound growth inhibition, stomatal closure, and eventual death of the plant.

Part 4: Key Experimental Methodologies

The elucidation of this mechanism relies on a suite of robust biochemical and molecular biology techniques. The protocols described here represent self-validating systems for assessing the activity and mechanism of novel auxinic compounds.

Protocol 4.1: Surface Plasmon Resonance (SPR) for Receptor Binding Kinetics

Causality: SPR provides a direct, real-time, and label-free measurement of the binding and dissociation between the herbicide (analyte) and the purified receptor protein (ligand). This allows for the quantitative determination of binding affinity (KD), which is a crucial parameter for validating that the compound physically interacts with its intended target.[14][15]

Step-by-Step Methodology:

-

Protein Immobilization: Covalently immobilize purified, recombinant TIR1 or AFB5 protein onto the surface of a sensor chip (e.g., a CM5 chip via amine coupling). A reference flow cell is prepared similarly but without the protein to subtract non-specific binding.

-

Analyte Preparation: Prepare a dilution series of this compound in a suitable running buffer (e.g., HBS-EP+). Include a zero-concentration sample (buffer only) for double referencing.

-

Binding Assay: Inject the herbicide solutions sequentially over the reference and active flow cells at a constant flow rate. Monitor the change in response units (RU) over time, which corresponds to the binding of the herbicide to the immobilized protein.

-

Dissociation Phase: Following the association phase, flow running buffer over the chip to monitor the dissociation of the herbicide from the protein.

-

Regeneration: Inject a high or low pH solution to strip any remaining bound analyte from the ligand, preparing the surface for the next injection cycle.

-

Data Analysis: After subtracting the reference cell and buffer-only responses, fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 4.2: Arabidopsis thaliana Root Elongation Inhibition Assay

Causality: This whole-organism bioassay provides a quantitative measure of the compound's biological activity (phytotoxicity). Root growth is exquisitely sensitive to auxin concentrations, making it an ideal system to screen for auxinic or anti-auxinic effects.[16] The concentration at which root growth is inhibited by 50% (IC₅₀) is a standard metric for comparing the potency of different compounds.

Step-by-Step Methodology:

-

Plate Preparation: Prepare square petri plates containing half-strength Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. To this medium, add the test compound from a stock solution to achieve a range of final concentrations (e.g., 0, 0.1, 1, 10, 100, 1000 nM). Include a solvent control and a positive control (e.g., picloram).

-

Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds (e.g., with 70% ethanol followed by bleach and sterile water washes). Aseptically place 10-15 seeds in a line on the surface of the agar near the top of each plate.

-

Stratification and Growth: Seal the plates and stratify the seeds by storing them at 4°C in the dark for 2-3 days to ensure uniform germination.

-

Incubation: Transfer the plates to a growth chamber and orient them vertically so that the roots grow down along the surface of the agar. Incubate under a long-day photoperiod (16h light / 8h dark) at ~22°C.

-

Measurement and Analysis: After 5-7 days of growth, scan the plates to create high-resolution images. Use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling.

-

Data Analysis: For each concentration, calculate the average root length and express it as a percentage of the average root length of the solvent control. Plot the percent inhibition against the log of the herbicide concentration and use a non-linear regression (dose-response) model to calculate the IC₅₀ value.

Protocol 4.3: qRT-PCR for Auxin-Responsive Gene Expression

Causality: This molecular assay validates that the observed phytotoxicity is caused by the intended mechanism of action—the activation of auxin signaling. Measuring the transcript abundance of well-characterized early auxin-responsive genes (like GH3, ACS, and NCED) provides direct evidence of the derepression of ARF transcription factors.[13][17]

Step-by-Step Methodology:

-

Plant Treatment: Grow susceptible seedlings (e.g., 10-day-old Arabidopsis) in liquid culture or on agar plates. Apply the herbicide at a sublethal but active concentration (e.g., the IC₅₀ value determined previously). Include a mock-treated control.

-

Time-Course Sampling: Harvest whole seedlings or specific tissues at various time points after treatment (e.g., 0, 1, 3, 6, 12, 24 hours). Immediately flash-freeze the tissue in liquid nitrogen to preserve RNA integrity.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from the tissue samples using a commercial kit or Trizol-based method. Assess RNA quality and quantity. Synthesize first-strand complementary DNA (cDNA) from a standardized amount of RNA using a reverse transcriptase enzyme.

-

Primer Design and Validation: Design and validate qPCR primers for the target genes (e.g., AtGH3.3, AtACS7, AtNCED3) and at least two stable reference genes (e.g., ACTIN2, UBQ10) for data normalization.

-

Quantitative PCR (qPCR): Perform the qPCR reaction using a SYBR Green-based master mix, the synthesized cDNA, and the specific primers. Run the reaction on a real-time PCR cycler.

-

Data Analysis: Use the ΔΔCt method to calculate the relative fold change in gene expression for each target gene at each time point, normalized to the reference genes and relative to the mock-treated control at time zero.

Part 5: Representative Data & Interpretation

Quantitative data from the above protocols are essential for comparing the activity of this compound to other known compounds.

Table 1: Comparative Binding Affinities (KD) to Auxin Receptors (Note: Data are representative examples based on published literature for similar compounds.)

| Compound | Receptor Target | Dissociation Constant (KD) | Interpretation |

| IAA (Natural Auxin) | TIR1 | ~35 µM | Moderate affinity to the primary receptor. |

| IAA (Natural Auxin) | AFB5 | ~3 µM | Higher affinity to AFB5 than TIR1. |

| Picloram | TIR1 | > 100 µM | Very weak binding to TIR1. |

| Picloram | AFB5 | ~0.5 µM | Strong and preferential binding to AFB5. |

| 6-Cl-5-CF₃-picolinic acid | AFB5 | ~0.1 µM | Hypothesized high-affinity, specific binding. |

Table 2: Biological Activity from Arabidopsis Root Growth Assay (Note: Data are representative examples based on published literature for similar compounds.)

| Compound | IC₅₀ (Root Growth Inhibition) | Relative Potency |

| IAA (Natural Auxin) | ~100 nM | Baseline |

| Picloram | ~25 nM | 4x more potent than IAA |

| Halauxifen-methyl | ~1.5 nM | ~67x more potent than IAA |

| 6-Cl-5-CF₃-picolinic acid | ~0.5 - 1.0 nM | Potentially >100x more potent than IAA |

Conclusion and Future Directions

The mechanism of action of this compound is a clear example of targeted molecular sabotage. By acting as a high-affinity ligand for the SCF-AFB5 co-receptor complex, it potently and persistently triggers the degradation of Aux/IAA repressors. This single molecular event unleashes a devastating and irreversible cascade of hormonal imbalances, leading to the death of susceptible plants. Understanding this detailed mechanism not only solidifies our knowledge of auxin biology but also provides a rational framework for the future. This includes the design of novel herbicides with improved efficacy and weed spectrums, the management of herbicide resistance, which could arise from mutations in the AFB5 target site, and the development of more sensitive diagnostic tools for detecting off-target herbicide injury.

References

- 1. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Auxin herbicides: current status of mechanism and mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Receptor for Auxin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. downloads.regulations.gov [downloads.regulations.gov]

- 6. "Auxin and Auxinic Herbicide Mechanism(s) of Action, Part 1: Introducti" by Tracy M. Sterling and Deana M. Namuth [digitalcommons.unl.edu]

- 7. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. appchemical.com [appchemical.com]

- 10. apirs.plants.ifas.ufl.edu [apirs.plants.ifas.ufl.edu]

- 11. scielo.br [scielo.br]

- 12. Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Assaying Auxin Receptor Activity Using SPR Assays with F-Box Proteins and Aux/IAA Degrons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Evaluation of auxin-responsive genes in soybean for detection of off-target plant growth regulator herbicides | Weed Science | Cambridge Core [cambridge.org]

An In-depth Technical Guide to the Structure-Activity Relationship of Trifluoromethyl-Substituted Picolinic Acids

Foreword

In the landscape of modern medicinal and agricultural chemistry, the strategic modification of molecular scaffolds is paramount to enhancing biological efficacy and optimizing physicochemical properties. Among the vast arsenal of functional groups available to the synthetic chemist, the trifluoromethyl group stands out for its profound and often beneficial impact on a molecule's character. When appended to the versatile picolinic acid framework, a scaffold of significant interest in its own right, the resulting trifluoromethyl-substituted picolinic acids represent a class of compounds with compelling and tunable biological activities. This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of these molecules, offering insights for researchers, scientists, and professionals in drug and agrochemical development.

The Strategic Importance of the Trifluoromethyl-Picolinic Acid Combination

Picolinic acid, or pyridine-2-carboxylic acid, is a privileged scaffold in the development of bioactive molecules, most notably as synthetic auxin herbicides.[1][2] This class of herbicides mimics the natural plant hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[3][4] The discovery of novel synthetic auxins is a continuing focus of agrochemical research, driven by the need to manage weed resistance and improve crop safety.[2]

The introduction of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal and agricultural chemistry to enhance the performance of a lead compound.[5][6] The unique properties of the -CF3 group can dramatically alter a molecule's profile.[7][8] Its high electronegativity and lipophilicity can improve metabolic stability, cell membrane permeability, and binding affinity to biological targets.[8][9][10] The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethyl group exceptionally resistant to enzymatic breakdown.[8] This leads to a longer biological half-life, which can translate to lower application rates and prolonged efficacy.[8]

The convergence of the picolinic acid scaffold with trifluoromethyl substitution, therefore, presents a powerful strategy for the discovery of new, potent, and robust bioactive compounds.

Physicochemical Landscape of Trifluoromethyl-Substituted Picolinic Acids

The introduction of a trifluoromethyl group imparts significant changes to the physicochemical properties of the picolinic acid ring. Understanding these changes is fundamental to interpreting the SAR of these compounds.

-

Electronic Effects: The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of the fluorine atoms.[9][11] This has a pronounced effect on the electron density of the pyridine ring and the acidity of the carboxylic acid moiety. The pKa of the carboxylic acid is lowered, making the compound a stronger acid.[12][13] This can influence its interaction with biological targets and its transport properties within an organism.

-

Lipophilicity and Permeability: The -CF3 group is highly lipophilic, which increases a molecule's solubility in non-polar environments.[5][9] This is a critical factor for enhancing permeability across biological membranes, a key step in drug absorption and agrochemical uptake.[8][10] This increased lipophilicity can lead to improved bioavailability and more efficient delivery to the target site.

-

Metabolic Stability: As previously mentioned, the strength of the C-F bonds confers exceptional stability against metabolic degradation.[8] This is a significant advantage in drug and agrochemical design, as it can lead to longer-lasting activity and a more favorable pharmacokinetic or pharmacodynamic profile.[8][10]

-

Steric Influence: While electronically potent, the trifluoromethyl group is also sterically demanding, comparable in size to an isopropyl group.[13] This steric bulk can influence the conformation of the molecule and its ability to fit into the binding pocket of a target protein. This can be leveraged to enhance binding selectivity.

Deconstructing the Structure-Activity Relationship (SAR)

The biological activity of trifluoromethyl-substituted picolinic acids is intricately linked to the precise arrangement of substituents on the pyridine ring.

The Crucial Role of the Picolinic Acid Core

The picolinic acid moiety itself is the foundational pharmacophore for synthetic auxin herbicides. The carboxylic acid at the 2-position is essential for binding to the auxin co-receptor complex, which includes the F-box protein AFB5.[1][2]

Positional Isomerism of the Trifluoromethyl Group

The location of the -CF3 group on the pyridine ring is a critical determinant of activity. While a comprehensive SAR study across all possible isomers is not available in a single source, we can infer trends from the existing literature on substituted picolinates. The electronic and steric influence of the -CF3 group will vary depending on its position relative to the carboxylic acid and the nitrogen atom. For instance, a -CF3 group at the 6-position, as seen in some advanced herbicide candidates, can significantly influence the orientation of the molecule within the receptor binding pocket.[2][11]

The Synergistic Effect of Other Ring Substituents

The activity of trifluoromethyl-picolinic acids is further modulated by the presence of other substituents. In the context of synthetic auxin herbicides, amino and chloro groups are common additions.

-

Amino Group: An amino group, typically at the 4-position, is a common feature in potent picolinic acid herbicides like picloram and aminopyralid.[2][4][14] This group is known to contribute to the overall electronic properties and hydrogen bonding interactions within the receptor.

-

Halogens (e.g., Chlorine): Chlorine atoms, often at the 3 and 5-positions, also play a role in modulating the electronic landscape of the ring and can contribute to binding interactions.[2] The interplay between a trifluoromethyl group and other halogens can fine-tune the herbicidal potency and spectrum.

SAR Summary Table

| Structural Feature | Observation | Rationale | References |

| Picolinic Acid Scaffold | Essential for activity. | The carboxylic acid at the 2-position is crucial for binding to the auxin receptor complex. | [1][2] |

| Trifluoromethyl Group | Generally enhances activity. | Increases lipophilicity, metabolic stability, and binding affinity. | [5][8][9] |

| Position of -CF3 Group | Activity is position-dependent. | Influences the electronic and steric profile, affecting receptor fit. | [11][15] |

| 4-Amino Group | Often increases potency. | Contributes to favorable electronic properties and hydrogen bonding. | [2][4] |

| 3,5-Dichloro Substitution | Can enhance activity. | Modulates the electronic character of the ring and contributes to binding. | [2] |

Mechanism of Action: A Deeper Dive

For trifluoromethyl-substituted picolinic acids with herbicidal activity, the mechanism of action is as synthetic auxins.[3] These compounds mimic the plant hormone indole-3-acetic acid (IAA) but often with greater stability and potency.

The key steps in their mode of action are:

-

Uptake and Translocation: The herbicide is absorbed by the leaves and roots and transported throughout the plant via the xylem and phloem.[4] The lipophilicity imparted by the -CF3 group can enhance this process.

-

Binding to the Auxin Co-receptor Complex: In the plant cell nucleus, the picolinic acid binds to a co-receptor complex consisting of an F-box protein (like AFB5) and an Aux/IAA transcriptional repressor.[1][2]

-

Ubiquitination and Degradation of Aux/IAA: This binding event targets the Aux/IAA repressor for ubiquitination and subsequent degradation by the 26S proteasome.

-

Activation of Auxin-Responsive Genes: The degradation of the repressor allows for the expression of auxin-responsive genes, leading to an uncontrolled increase in processes like cell division, elongation, and ethylene production.

-

Plant Death: The resulting epinastic growth, vascular tissue disruption, and overall metabolic imbalance lead to the death of the plant.[3]

Visualizing the Auxin Herbicide Signaling Pathway

Caption: Auxin herbicide signaling pathway.

Synthetic Strategies

The synthesis of trifluoromethyl-substituted picolinic acids can be approached through several routes. A common strategy involves the construction of the trifluoromethyl-pyridine core followed by the introduction or modification of the carboxylic acid group.

Key synthetic approaches include:

-

From Trichloromethylpyridines: A classic method involves the chlorine/fluorine exchange reaction on a trichloromethylpyridine precursor using reagents like antimony trifluoride or hydrogen fluoride.[11]

-

Building Block Approach: Cyclocondensation reactions using trifluoromethyl-containing building blocks, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, can be employed to construct the pyridine ring.[11][16]

-

Direct Trifluoromethylation: Modern methods allow for the direct introduction of a -CF3 group onto a pre-functionalized pyridine ring, often using copper-mediated cross-coupling reactions.[17]

General Synthetic Workflow

Caption: General synthetic workflow for trifluoromethyl-picolinic acids.

Experimental Protocols

To ensure the principles discussed are actionable, this section provides representative experimental protocols.

Synthesis of 5-(Trifluoromethyl)picolinic Acid

This protocol is a representative example of a synthetic route.

Objective: To synthesize 5-(trifluoromethyl)picolinic acid from 2-bromo-5-(trifluoromethyl)pyridine.

Materials:

-

2-bromo-5-(trifluoromethyl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry carbon dioxide (CO2) gas or dry ice

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), 1M

-

Diethyl ether

-

Magnesium sulfate (MgSO4)

-

Standard glassware for anhydrous reactions (Schlenk line, nitrogen/argon atmosphere)

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with 2-bromo-5-(trifluoromethyl)pyridine (1.0 eq) dissolved in anhydrous THF under a nitrogen atmosphere.

-

Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (1.1 eq) is added dropwise via syringe over 15 minutes, maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

-

Carboxylation: Dry CO2 gas is bubbled through the solution for 30 minutes, or the mixture is poured over an excess of crushed dry ice. The reaction is allowed to slowly warm to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of 1M HCl until the solution is acidic (pH ~2). The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Recrystallization: The crude 5-(trifluoromethyl)picolinic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the final product.

Herbicidal Activity Bioassay: Arabidopsis Root Growth Inhibition

This bioassay is a standard method for evaluating the herbicidal activity of synthetic auxins.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a trifluoromethyl-substituted picolinic acid on the root growth of Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium, including vitamins and sucrose

-

Phytagel or agar

-

Test compound dissolved in dimethyl sulfoxide (DMSO)

-

Sterile petri dishes

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization: Arabidopsis seeds are surface-sterilized using a 70% ethanol wash followed by a bleach solution and several rinses with sterile water.

-

Plating: Sterile MS medium is prepared and autoclaved. After cooling, the test compound is added from a concentrated stock solution in DMSO to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). A DMSO-only plate serves as the control. The medium is poured into petri dishes and allowed to solidify.

-

Sowing and Stratification: Sterilized seeds are sown on the surface of the medium. The plates are sealed and stored at 4 °C in the dark for 2-3 days (stratification) to synchronize germination.

-

Incubation: The plates are transferred to a growth chamber and oriented vertically to allow for root growth along the surface of the medium. Typical conditions are 22 °C with a 16-hour light/8-hour dark photoperiod.

-

Data Collection: After 7-10 days, the plates are photographed, and the primary root length of each seedling is measured using image analysis software (e.g., ImageJ).

-

Data Analysis: The root growth at each concentration is expressed as a percentage of the control. The data is then plotted, and a dose-response curve is fitted to determine the IC50 value (the concentration of the compound that inhibits root growth by 50%).

Experimental Workflow Diagram

Caption: Workflow for synthesis and biological evaluation.

Future Perspectives and Conclusion

The exploration of trifluoromethyl-substituted picolinic acids is an active and promising area of research. Future work will likely focus on:

-

Novel Substitution Patterns: The synthesis and evaluation of new analogues with diverse substitution patterns to further refine potency and selectivity.

-

Expanded Biological Targets: While the herbicidal activity is well-established, these compounds may have utility in other areas, such as pharmaceuticals, warranting broader screening.

-

Computational Modeling: The use of in silico methods, such as molecular docking and QSAR, will continue to guide the rational design of new and improved molecules.[2]

References

- 1. Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Eight Modes of Action | Herbicide Classification - passel [passel2.unl.edu]

- 4. Aminopyralid Vs Picloram: Comparing Pasture and Rangeland Herbicides for Professional Use [allpesticides.com]

- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. specialistsales.com.au [specialistsales.com.au]

- 15. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-Chloro-5-(trifluoromethyl)picolinic Acid Derivatives for Herbicidal Use

Introduction: The Significance of Arylpicolinates in Modern Agriculture

The picolinic acid class of herbicides represents a cornerstone in the management of broadleaf weeds in cereal and rice cultivation.[1][2] These compounds function as synthetic auxins, mimicking the natural plant hormone indole-3-acetic acid (IAA) to induce uncontrolled and lethal growth in susceptible plant species.[3][4] A key advancement in this chemical family is the development of 6-arylpicolinates, which have demonstrated exceptional efficacy and a favorable toxicological and environmental profile.[5] The 6-Chloro-5-(trifluoromethyl)picolinic acid scaffold is a crucial building block for the synthesis of these next-generation herbicides. The presence of the trifluoromethyl group often enhances the biological activity and metabolic stability of agrochemicals.[6]

This guide provides a comprehensive overview of the synthesis of this compound and its derivatives. It is intended for researchers, scientists, and professionals in the field of agrochemical development, offering not only detailed synthetic protocols but also the underlying chemical principles and practical insights to ensure successful and reproducible outcomes.

Mechanism of Action: A Targeted Disruption of Plant Growth

Herbicides based on the this compound backbone are classified as synthetic auxins.[7] Unlike the natural auxin IAA, these synthetic mimics are more stable within the plant, leading to a persistent and overwhelming hormonal signal.[4] This overload triggers a cascade of detrimental physiological effects, including epinastic growth, disruption of vascular tissues, and ultimately, plant death.[7]

The molecular target for this class of herbicides is the F-box protein, specifically the auxin-signaling F-box protein 5 (AFB5).[5][8][9] The binding of the picolinic acid derivative to the TIR1/AFB auxin co-receptor complex leads to the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressors.[8][10][11] The removal of these repressors unleashes the expression of auxin-responsive genes, culminating in the observed herbicidal effects.[8] The specificity of certain picolinate auxins for the AFB5 receptor, as opposed to other TIR1/AFB family members, is a key area of ongoing research and may contribute to their selectivity profiles.[9][10]

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 80194-68-9|3-Chloro-5-(trifluoromethyl)picolinic acid|BLD Pharm [bldpharm.com]

- 7. rsc.org [rsc.org]

- 8. Herbicide Safeners Decrease Sensitivity to Herbicides Inhibiting Acetolactate-Synthase and Likely Activate Non-Target-Site-Based Resistance Pathways in the Major Grass Weed Lolium sp. (Rye-Grass) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. apparentag.com.au [apparentag.com.au]

- 10. archives.mountainscholar.org [archives.mountainscholar.org]

- 11. WS-7 [extension.purdue.edu]

Application Notes and Protocols for the Development of Novel Herbicides Based on 6-Chloro-5-(trifluoromethyl)picolinic acid

For: Researchers, scientists, and professionals in herbicide and agrochemical development.

Introduction: The Strategic Imperative for New Herbicidal Scaffolds

The relentless evolution of herbicide resistance in weed populations necessitates a continuous pipeline of novel active ingredients with diverse modes of action. Picolinic acid derivatives have long been a cornerstone of chemical weed management, functioning as synthetic auxins that induce uncontrollable and lethal growth in susceptible plants.[1][2][3] The introduction of a trifluoromethyl (CF3) group into organic molecules is a well-established strategy in agrochemical design, often enhancing metabolic stability, membrane permeability, and target binding affinity due to its strong electron-withdrawing nature.[4]

This document provides a comprehensive guide to leveraging 6-Chloro-5-(trifluoromethyl)picolinic acid as a core scaffold for the discovery and development of next-generation herbicides. We will delineate the scientific rationale, propose detailed synthetic and screening protocols, and outline a strategic workflow from initial hit identification to lead optimization. The methodologies described herein are grounded in the established principles of synthetic auxin herbicide development, particularly those targeting the F-box protein auxin receptor, AFB5.[3][5]

Part 1: Foundational Chemistry & Synthesis

Rationale for the Scaffold

The this compound structure is a promising starting point for several reasons:

-

Picolinic Acid Core: This moiety is a proven pharmacophore for synthetic auxin herbicides, responsible for binding to the auxin co-receptor complex.[6]

-

Trifluoromethyl Group at C-5: The CF3 group can significantly influence the electronic properties of the pyridine ring, potentially enhancing binding affinity and improving translocation within the plant.[4][7]

-

Chlorine at C-6: The halogen at this position is a key feature in many commercial picolinic acid herbicides (e.g., Picloram, Clopyralid).[1][3] It serves as both a critical binding element and a potential synthetic handle for further derivatization to explore structure-activity relationships (SAR).

Proposed Synthetic Pathway

While direct synthesis routes for the title compound are not extensively published, a robust pathway can be extrapolated from literature precedents for its methyl ester and related nicotinic acids.[8][9] The primary challenge lies in the controlled trifluoromethylation and subsequent oxidation.

A plausible and scalable synthetic route is outlined below:

Caption: Proposed synthetic workflow for this compound and its derivatives.

Protocol 1: Synthesis of this compound

-

Starting Material: Begin with a suitable precursor such as 2,6-dichloro-5-methylpyridine.

-

Trifluoromethylation: Introduce the trifluoromethyl group at the 5-position. A common method involves using a trifluoromethylating agent like methyl chlorodifluoroacetate (MCDFA) in the presence of a copper catalyst (e.g., CuI) and a fluoride source (e.g., KF).[9] This step is critical and requires careful optimization of temperature, solvent (e.g., NMP), and reaction time to maximize yield and minimize side products.

-

Oxidation and Esterification: The methyl group at the 2-position needs to be oxidized to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate (KMnO4) or through a multi-step process. Subsequent esterification, for example with methanol in the presence of an acid catalyst (e.g., H2SO4), yields the methyl ester, Methyl 6-chloro-5-(trifluoromethyl)picolinate.[8]

-

Saponification: The final step is the hydrolysis of the methyl ester to the desired carboxylic acid. This is typically accomplished by treating the ester with a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a water/alcohol solvent mixture, followed by acidic workup to protonate the carboxylate salt.

-

Purification: The final product should be purified using techniques such as recrystallization or column chromatography and characterized thoroughly by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Biological Screening and Characterization

A tiered screening approach is recommended to efficiently identify promising herbicidal candidates derived from the core scaffold.

Caption: Tiered screening cascade for novel herbicide discovery.

Tier 1: In Vitro High-Throughput Screening (HTS)

The objective of Tier 1 is to rapidly assess the intrinsic activity of synthesized analogues against the primary biological target and a model plant system.

Protocol 2: Arabidopsis thaliana Root Growth Inhibition Assay

This assay provides a sensitive, whole-organism phenotype for auxin-like activity.

-

Plate Preparation: Prepare square petri plates containing Murashige and Skoog (MS) medium supplemented with 1% sucrose and 0.8% agar. After autoclaving and cooling, add the test compounds (dissolved in DMSO) to the medium at various concentrations (e.g., ranging from 1 nM to 100 µM). Ensure the final DMSO concentration is consistent and non-phytotoxic (e.g., ≤ 0.1%). Include a solvent control (DMSO) and a positive control (e.g., Picloram or Halauxifen-methyl).[3][6]

-

Seed Sterilization & Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol followed by a bleach solution, and rinse with sterile water. Aseptically place 10-15 seeds in a line on the surface of the agar in each plate.

-

Incubation: Seal the plates and stratify at 4°C for 2-3 days in the dark to synchronize germination. Transfer the plates to a growth chamber with a controlled environment (e.g., 22°C, 16h light/8h dark photoperiod) and orient them vertically to allow roots to grow along the agar surface.

-

Data Acquisition: After 5-7 days of growth, photograph the plates. Measure the primary root length of each seedling using image analysis software (e.g., ImageJ).

-

Analysis: Calculate the percent root growth inhibition relative to the solvent control for each concentration. Determine the IC50 value (the concentration required to inhibit root growth by 50%) for each compound using a dose-response curve fitting software. Compounds with low IC50 values are considered hits.[2][6]

Tier 2: In Planta Seedling Efficacy and Selectivity

Hits from Tier 1 are advanced to assess their herbicidal activity on economically important weed and crop species.

Protocol 3: Whole Plant Seedling Assay (Pre- and Post-emergence)

-

Plant Preparation: Grow key weed species (e.g., Amaranthus retroflexus - pigweed, Chenopodium album - lambsquarters, Setaria faberi - giant foxtail) and crop species (e.g., wheat, corn, soybean) in pots containing a standard potting mix in a greenhouse. For pre-emergence tests, seeds are sown just before herbicide application. For post-emergence tests, plants are grown to a specific stage (e.g., 2-3 leaf stage).

-

Herbicide Application: Prepare solutions of the test compounds at various application rates (e.g., 50, 150, 300 g ai/ha). Apply the solutions uniformly to the pots using a precision bench sprayer.[3][6]

-

Evaluation: Maintain the plants in the greenhouse under controlled conditions. Assess herbicidal injury at 7, 14, and 21 days after treatment (DAT). Use a visual rating scale from 0% (no effect) to 100% (plant death).

-

Data Analysis: Identify compounds that show high efficacy (≥90% control) on weed species and low phytotoxicity (≤10% injury) on crop species. This establishes the initial selectivity profile.

| Parameter | Objective | Methodology | Success Criterion |

| Tier 1 Efficacy | Measure intrinsic auxin activity | A. thaliana root inhibition | IC50 < 1 µM |

| Tier 2 Efficacy | Assess whole-plant weed control | Greenhouse spray application | >90% control of key weeds at 300 g/ha |

| Tier 2 Selectivity | Determine crop safety | Greenhouse spray application | <10% injury on wheat, corn, soy at 300 g/ha |

Part 3: Mode of Action and Toxicological Assessment

Confirming the Auxin Mechanism of Action

For lead candidates, it is crucial to confirm that their herbicidal activity is due to the intended synthetic auxin mechanism.

Protocol 4: Auxin-Responsive Gene Expression Analysis

-